2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 885126-34-1
VCID: VC0193220
InChI: InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19)
SMILES: CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I
Molecular Formula: C15H12IN3OS
Molecular Weight: 409.2 g/mol

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

CAS No.: 885126-34-1

VCID: VC0193220

Molecular Formula: C15H12IN3OS

Molecular Weight: 409.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide - 885126-34-1

Description

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a chemical compound with the molecular formula C15H12IN3OS . It has a molecular weight of 409.2 g/mol . Synonyms for this compound include 885126-34-1, Benzamide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-methyl-, 2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide, and 2-[(3-Iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide .

A related compound is 3-Iodo-1H-indazole, which has the molecular formula C7H5IN2 and a molecular weight of 244.03 g/mol . Physical properties of 3-Iodo-1H-indazole include a boiling point of 358.2±15.0 °C at 760 mmHg and a flash point of 170.4±20.4 °C . Another similar chemical compound is (3-Iodo-1H-indazol-6-yl)methanamine, which has the molecular formula C8H8IN3 and a molecular weight of 273.07 . It has a predicted boiling point of 429.1±30.0 °C .

As an experienced research assistant, staying updated on the latest developments in the field is crucial . This involves reading industry publications, attending conferences, and being willing to adapt to changes . Expertise in data analysis, developing research protocols, and contributing to research projects are also essential skills .

CAS No. 885126-34-1
Product Name 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide
Molecular Formula C15H12IN3OS
Molecular Weight 409.2 g/mol
IUPAC Name 2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Standard InChI InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19)
Standard InChIKey VHZLHFNNNDGPLF-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I
Canonical SMILES CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I
Purity > 95%
Synonyms 2-[(3-Iodo-1H-indazol-6-yl)thio]-N-methylbenzamide; BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl-; Axitinib Impurity f
PubChem Compound 11668673
Last Modified Aug 15 2023

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